2-Amino-4-(benzyloxy)-5-methoxybenzoic acid
Overview
Description
2-Amino-4-(benzyloxy)-5-methoxybenzoic acid is an organic compound with the molecular formula C15H15NO4 This compound is characterized by the presence of an amino group, a benzyloxy group, and a methoxy group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(benzyloxy)-5-methoxybenzoic acid typically involves multi-step organic reactions. One common method starts with the nitration of 4-(benzyloxy)-5-methoxybenzoic acid, followed by reduction to introduce the amino group. The reaction conditions often involve the use of strong acids for nitration and catalytic hydrogenation for reduction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and purification methods are also tailored to industrial standards to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(benzyloxy)-5-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The benzyloxy group can be reduced to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as sodium hydride and alkyl halides are used for nucleophilic substitution.
Major Products
The major products formed from these reactions include nitro derivatives, hydroxyl derivatives, and various substituted benzoic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Amino-4-(benzyloxy)-5-methoxybenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-4-(benzyloxy)-5-methoxybenzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the benzyloxy and methoxy groups can participate in hydrophobic interactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-nitrobenzoic acid
- 2-Amino-5-methoxybenzoic acid
- 4-(Benzyloxy)-5-methoxybenzoic acid
Uniqueness
2-Amino-4-(benzyloxy)-5-methoxybenzoic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both benzyloxy and methoxy groups on the benzoic acid core is particularly noteworthy, as it allows for a wide range of chemical modifications and applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-amino-5-methoxy-4-phenylmethoxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4/c1-19-13-7-11(15(17)18)12(16)8-14(13)20-9-10-5-3-2-4-6-10/h2-8H,9,16H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYJFMVXMHCGPSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)O)N)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60450188 | |
Record name | 2-Amino-4-(benzyloxy)-5-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60450188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155666-33-4 | |
Record name | 2-Amino-4-(benzyloxy)-5-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60450188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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